![molecular formula C20H18N2O4S B2884243 2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868674-80-0](/img/structure/B2884243.png)
2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DM-PB-TZB, is a synthetic compound that has been developed for its potential use in scientific research. It belongs to the class of benzothiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Antioxidant Activity
Compounds with similar structures, such as 2,3-dimethoxybenzoic acid derivatives, have shown antioxidant activity . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
These compounds have also demonstrated antibacterial activity. They have been tested for their in vitro growth inhibitory activity against different bacteria . In particular, 2,6-dimethoxy benzoquinone has shown antimicrobial potential against Staphylococcus aureus .
Anticancer Activity
Some compounds with similar structures have shown anticancer activity. For instance, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have shown prominent activity against cancer cell lines .
Drug Discovery
Amide compounds, which include benzamides, have been used in drug discovery . They have been widely used in medical, industrial, biological, and potential drug industries .
Industrial Applications
Amide compounds are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Research Tool
The compound can be used as a research tool in the study of biological processes. For instance, it can be used to study the mechanisms of antioxidant, antibacterial, and anticancer activities .
Mechanism of Action
Target of Action
Compounds containing a propargyl group have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative
Mode of Action
The exact mode of action of this compound is currently unknown. Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation with similar potency to that of rasagiline (mao-b inhibitor) . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the reported biological activities of propargyl-containing compounds , it is likely that this compound may affect pathways related to cell growth and survival, inflammation, and neurodegeneration.
Pharmacokinetics
It is known that the propargyl moiety has been acknowledged to be a valuable functional group in pharmaceutical chemistry
Result of Action
Given the reported biological activities of propargyl-containing compounds , it is likely that this compound may have cytotoxic activity and could potentially affect cell growth and survival, inflammation, and neurodegeneration.
Action Environment
It is known that the stability and efficacy of a compound can be influenced by factors such as temperature, ph, and the presence of other compounds
properties
IUPAC Name |
2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-12-22-18-15(26-4)10-7-11-16(18)27-20(22)21-19(23)17-13(24-2)8-6-9-14(17)25-3/h1,6-11H,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQQOHPYAKHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
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